molecular formula C10H9NO4 B13111056 1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid CAS No. 243147-60-6

1-Hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Cat. No.: B13111056
CAS No.: 243147-60-6
M. Wt: 207.18 g/mol
InChI Key: ZARFEPGIARQJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of an aniline derivative with a suitable carboxylic acid derivative, followed by cyclization using a dehydrating agent. The reaction conditions often involve the use of catalysts such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    N-isoindoline-1,3-diones: Compounds with comparable biological activities and synthetic routes.

Uniqueness

1-Hydroxy-2-methyl-3-oxoisoindoline-1-carboxylicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

243147-60-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

1-hydroxy-2-methyl-3-oxoisoindole-1-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-11-8(12)6-4-2-3-5-7(6)10(11,15)9(13)14/h2-5,15H,1H3,(H,13,14)

InChI Key

ZARFEPGIARQJNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.